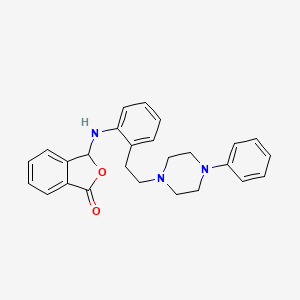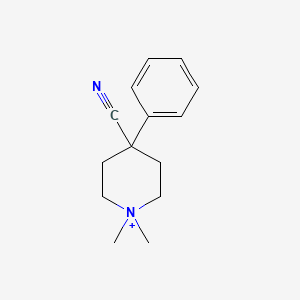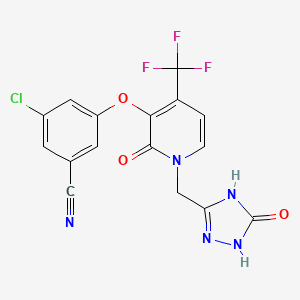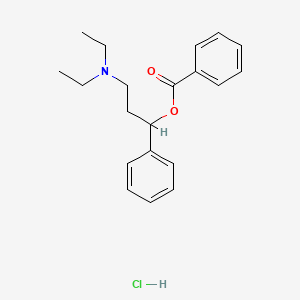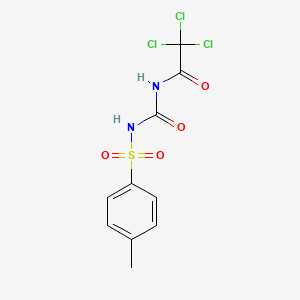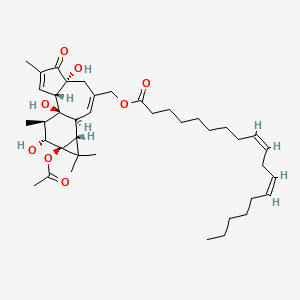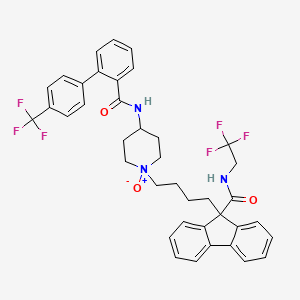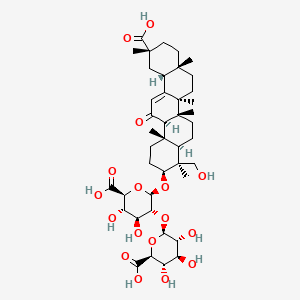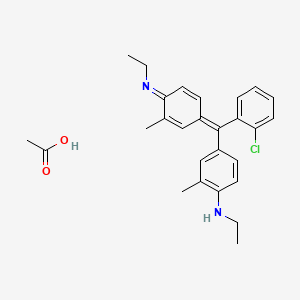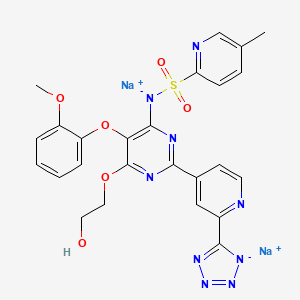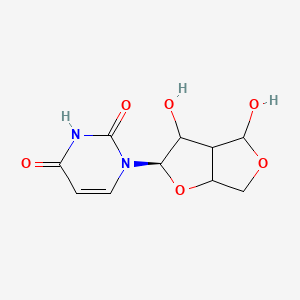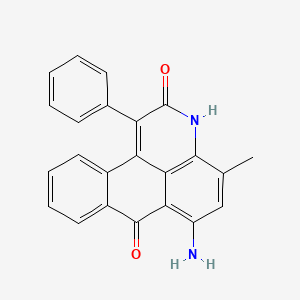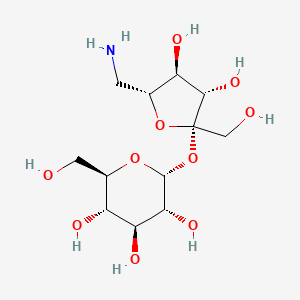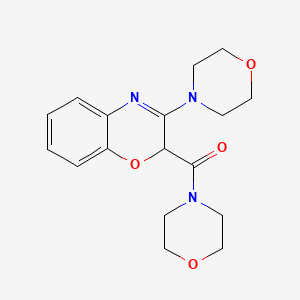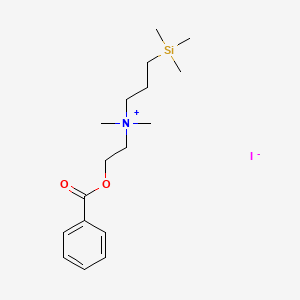
1-Propanaminium, N-(2-(benzoyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanaminium, N-(2-(benzoyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide is a quaternary ammonium compound It is characterized by the presence of a benzoyloxy group, a trimethylsilyl group, and an iodide ion
Méthodes De Préparation
The synthesis of 1-Propanaminium, N-(2-(benzoyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the benzoyloxyethyl intermediate: This step involves the reaction of ethylene oxide with benzoyl chloride to form 2-(benzoyloxy)ethyl chloride.
Quaternization reaction: The 2-(benzoyloxy)ethyl chloride is then reacted with N,N-dimethyl-3-(trimethylsilyl)propan-1-amine to form the quaternary ammonium compound.
Iodide exchange: The final step involves the exchange of the chloride ion with an iodide ion to yield the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Propanaminium, N-(2-(benzoyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide can undergo various chemical reactions, including:
Substitution reactions: The iodide ion can be replaced by other nucleophiles such as bromide, chloride, or hydroxide ions.
Oxidation reactions: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction reactions: Reduction can lead to the formation of amines or other reduced products.
Common reagents used in these reactions include halides, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Propanaminium, N-(2-(benzoyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound can be used in the study of cell membrane interactions due to its amphiphilic nature.
Industry: It is used in the formulation of specialty chemicals and surfactants.
Mécanisme D'action
The mechanism of action of 1-Propanaminium, N-(2-(benzoyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide involves its interaction with molecular targets such as cell membranes and enzymes. The quaternary ammonium group can interact with negatively charged sites on cell membranes, altering membrane permeability and function. The benzoyloxy and trimethylsilyl groups can also participate in specific binding interactions with enzymes, affecting their activity and function.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Propanaminium, N-(2-(benzoyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide include:
1-Propanaminium, N,N,N-trimethyl-2,3-bis(oleoyloxy)-1-propanaminium: This compound has similar quaternary ammonium structure but different substituents, leading to different chemical properties and applications.
1-Propanaminium, N,N-dimethyl-N-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl]-3-sulfo-, inner salt: This compound has a sulfo group instead of a benzoyloxy group, which affects its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
84584-70-3 |
|---|---|
Formule moléculaire |
C17H30INO2Si |
Poids moléculaire |
435.4 g/mol |
Nom IUPAC |
2-benzoyloxyethyl-dimethyl-(3-trimethylsilylpropyl)azanium;iodide |
InChI |
InChI=1S/C17H30NO2Si.HI/c1-18(2,12-9-15-21(3,4)5)13-14-20-17(19)16-10-7-6-8-11-16;/h6-8,10-11H,9,12-15H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
UGAIOVWQPALIFM-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(CCC[Si](C)(C)C)CCOC(=O)C1=CC=CC=C1.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


